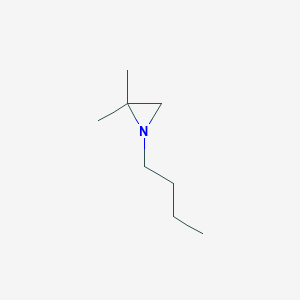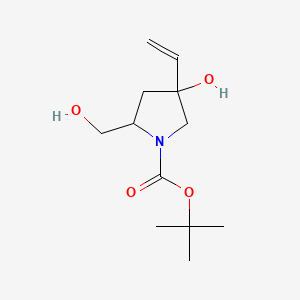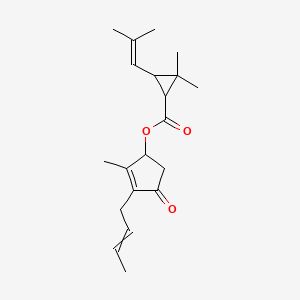
Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt, also known as sodium 5,5-diethylbarbiturate, is a derivative of barbituric acid. This compound is part of the barbiturate family, which is known for its sedative and hypnotic properties. Barbiturates have been used historically in medicine for their central nervous system depressant effects, although their use has declined due to the development of safer alternatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of diethyl malonate with urea in the presence of a strong base such as sodium ethoxide. For the specific preparation of 1-butyl-5,5-diethylbarbituric acid, the process begins with the preparation of diethyl n-butylmalonate. This intermediate is then reacted with urea under reflux conditions to yield the desired barbituric acid derivative .
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Barbituric acid derivatives, including 1-butyl-5,5-diethylbarbituric acid, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Aplicaciones Científicas De Investigación
Barbituric acid derivatives have a wide range of applications in scientific research. They are used as building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . In biology, these compounds serve as enzyme inhibitors and probes for studying biochemical pathways . In medicine, barbiturates have been used as sedatives, anesthetics, and anticonvulsants . Industrially, they are employed as buffering agents in various chemical processes .
Mecanismo De Acción
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to GABA receptors. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . Additionally, barbiturates inhibit glutamate-induced depolarizations, further contributing to their sedative effects .
Comparación Con Compuestos Similares
Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt can be compared with other barbiturates such as phenobarbital, pentobarbital, and thiopental. While all these compounds share a common barbituric acid core, their pharmacological properties vary based on the substituents attached to the core structure. For instance:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used as a short-acting anesthetic.
Thiopental: Employed as an ultra-short-acting anesthetic for induction of anesthesia.
The uniqueness of 1-butyl-5,5-diethylbarbituric acid lies in its specific substituents, which influence its pharmacokinetics and pharmacodynamics, making it suitable for particular applications in research and industry.
Propiedades
Número CAS |
64058-19-1 |
|---|---|
Fórmula molecular |
C12H19N2NaO3 |
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
sodium;1-butyl-5,5-diethyl-4,6-dioxopyrimidin-2-olate |
InChI |
InChI=1S/C12H20N2O3.Na/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17;/h4-8H2,1-3H3,(H,13,15,17);/q;+1/p-1 |
Clave InChI |
XTWSCSNDXKSPIX-UHFFFAOYSA-M |
SMILES canónico |
CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)







![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)





